molecular formula C16H16ClNO2 B192876 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide CAS No. 33924-49-1

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Cat. No. B192876
CAS RN: 33924-49-1
M. Wt: 289.75 g/mol
InChI Key: MTPTUMXFGUUUSZ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide (5-Cl-2-MO-PEB) is a synthetic compound used for a variety of scientific research applications. It is a member of the benzamide family of compounds, which are known for their ability to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). 5-Cl-2-MO-PEB has been used as a tool in the study of enzyme inhibition, as well as in the development of new treatments for diseases such as cancer and inflammation.

Scientific research applications

Bioanalytical Method Development

Zalavadia (2016) developed a bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic evaluation of 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide in mouse plasma. This study created a new way to quantify the concentration of this compound in biological matrices, addressing the lack of existing methods for such analysis (Zalavadia, 2016).

Fluorescence Enhancement for Probing Biochemical Reactions

Faridbod et al. (2009) discovered that Glibenclamide, a form of 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide, can enhance the fluorescence intensity of erbium ions. This enhancement makes Glibenclamide a potential candidate for simple and sensitive fluorimetric probes, which could be further used in high-performance liquid chromatography (Faridbod et al., 2009).

Neuroleptic Activity Investigation

Iwanami et al. (1981) synthesized a series of benzamides, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, to evaluate their neuroleptic activities. The compounds showed promising inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).

Biological Activity Spectrum Analysis

Imramovský et al. (2011) analyzed a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides for their mycobacterial, bacterial, and fungal strain activities. The study also evaluated their inhibition of photosynthetic electron transport, demonstrating significant biological activity (Imramovský et al., 2011).

Hypoglycemic and Hypolipidemic Activities

Ahmadi et al. (2014) studied glibenclamide analogues, including 5-chloro-2-methoxy benzamide, for their hypoglycemic and hypolipidemic activities in rats. The findings showed that chloride substitution on its lipophilic side chain could increase the drug's receptor affinity and prolong its anti-hyperglycemic and anti-lipidemic activities (Ahmadi et al., 2014).

properties

IUPAC Name

5-chloro-2-methoxy-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-20-15-8-7-13(17)11-14(15)16(19)18-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPTUMXFGUUUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187547
Record name 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
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Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

CAS RN

33924-49-1
Record name 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
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Record name 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
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Record name 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide
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Synthesis routes and methods I

Procedure details

A process for preparing p-(2-{5-chloro-2-methoxybenzamido}ethyl)-benzene sulfonamide which comprises the steps of methylating 5-chlorosalicylic acid to methyl-5-chloro-2-methoxybenzoate, treating methyl-5-chloro-2-methoxybenzoate with phenethylamine to obtain N-phenethyl-5-chloro-2-methoxybenzamide, subjecting said N-phenethyl-5-chloro-2-methoxybenzamide to chlorosulfonation and aminolysis to yield p-(2-{5-chloro-2-methoxybenzamido}ethyl)-benzene sulfonamide.
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Synthesis routes and methods II

Procedure details

3.0 g phenethylamine, 5.0 g 5-chloro-2-methoxy-benzoic acid, and 2.72 ml triethylamine were dissolved in 100 ml dimethylformamide. 8.80 g O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N′,N′-tetramethyluronium tetrafluoroborate were added portionwise. The reaction mixture is stirred at room temperature for three hours. 300 ml ethyl acetate were added and the mixture was washed three times with portions of 50 ml saturated NaHCO3 solution and brine. The organic phase was dried over MgSO4 and then the solvent was removed in vacuo to obtain 6.5 g 5-Chloro-2-methoxy-N-phenethyl-benzamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Marchetti, J Chojnacki, S Toldo… - Journal of …, 2014 - ncbi.nlm.nih.gov
Background The formation of the NLRP3 inflammasome in the heart during AMI amplifies the inflammatory response and mediates further damage. Glyburide has NLRP3-inhibitory …
Number of citations: 247 www.ncbi.nlm.nih.gov

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